![molecular formula C17H24N2O5S B4879949 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4879949.png)
4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine
Übersicht
Beschreibung
4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine, also known as PSB-0739, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2010 by a team of chemists at Pfizer, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine works by selectively inhibiting the activity of PDE4. PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a critical role in the regulation of inflammation. By inhibiting PDE4, 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine can increase the levels of cAMP, which in turn can reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In vivo studies have shown that 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine can reduce inflammation in animal models of rheumatoid arthritis and psoriasis. 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine is its selectivity for PDE4, which reduces the risk of off-target effects. 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine also has a favorable safety profile, which makes it a promising candidate for further development as a therapeutic agent. However, there are also some limitations to using 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine in lab experiments. For example, 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine. One potential application is in the treatment of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to explore its potential therapeutic benefits. Another direction for future research is to develop more potent and selective PDE4 inhibitors based on the structure of 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine. Finally, there is a need for further studies to investigate the safety and efficacy of 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine in humans, with the goal of developing it into a clinically useful therapeutic agent.
Conclusion:
4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its selective inhibition of PDE4 makes it a promising candidate for the treatment of inflammatory diseases, and its favorable safety profile makes it a promising candidate for further development as a therapeutic agent. While there are some limitations to using 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine in lab experiments, there are several future directions for research that hold promise for developing it into a clinically useful therapeutic agent.
Wissenschaftliche Forschungsanwendungen
4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications is in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine has been shown to inhibit the activity of a specific enzyme called phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-(4-piperidin-1-ylsulfonylphenoxy)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c20-17(18-10-12-23-13-11-18)14-24-15-4-6-16(7-5-15)25(21,22)19-8-2-1-3-9-19/h4-7H,1-3,8-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMGALDRTDJAIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-yl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.